

A Comparative Efficacy Analysis of MET Kinase Inhibitors: SAR125844 versus JNJ-38877605

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Compound of Interest		
Compound Name:	SAR125844	
Cat. No.:	B1684697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of two selective MET tyrosine kinase inhibitors, **SAR125844** and JNJ-38877605. The information presented is collated from publicly available experimental data to assist researchers in understanding the therapeutic potential and liabilities of these compounds.

Overview and Mechanism of Action

Both **SAR125844** and JNJ-38877605 are small molecule inhibitors targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met pathway, when abnormally activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations such as gene amplification or mutation, plays a crucial role in tumor cell proliferation, survival, motility, and invasion.[3] By inhibiting the kinase activity of c-Met, these compounds aim to disrupt these oncogenic signaling cascades.

SAR125844 is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine kinase.[4] It has shown nanomolar activity against wild-type MET and various mutants.[4]

JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of c-Met.[2][5] While it demonstrated high selectivity and potent inhibition of c-Met in preclinical studies, its clinical development was terminated in a Phase I trial due to observed renal toxicity in human subjects. [6][7] This toxicity was later attributed to the formation of species-specific insoluble metabolites. [6]



Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of **SAR125844** and JNJ-38877605.

Table 1: In Vitro Kinase Inhibition and Cell Proliferation

Parameter	SAR125844	JNJ-38877605	Cell Line/Assay Condition
c-Met Kinase Inhibition (IC50)	4.2 nM[4]	4 nM[2]	Biochemical Assay
MET Autophosphorylation Inhibition (IC50)	1.4 nM[4]	Not Reported	Hs 746T cells
3.9 nM[4]	Not Reported	SNU-5 cells	
5.1 nM[4]	Not Reported	MKN-45 cells	
Cell Proliferation Inhibition (IC50)	1-7 nM[4]	9.5 nM[2]	EBC-1 (MET- amplified)
1-7 nM[4]	10.9 nM[2]	MKN-45 (MET- amplified)	
1-7 nM[4]	15.8 nM[2]	SNU-5 (MET- amplified)	-
1-7 nM[4]	Not Reported	Hs 746T (MET- amplified)	_

Table 2: In Vivo Efficacy in Xenograft Models

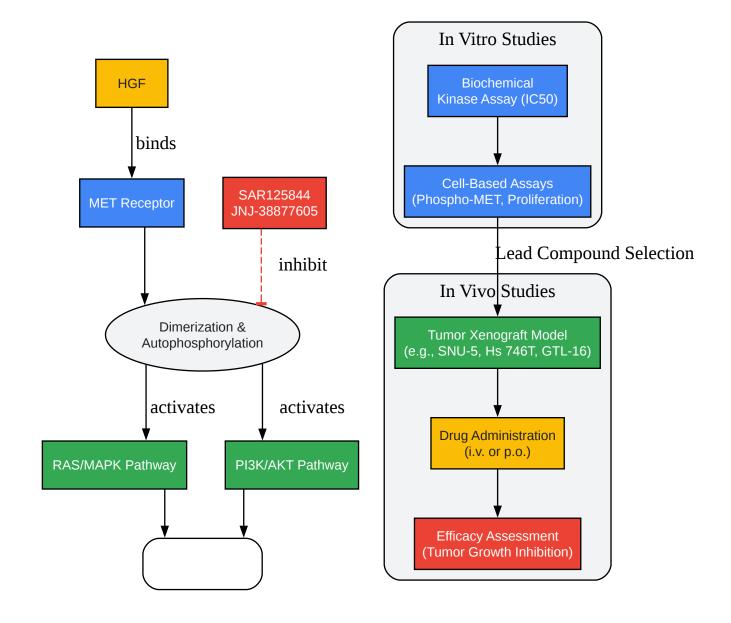


Compound	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome
SAR125844	SNU-5 (gastric)	45 mg/kg, single i.v. dose	Complete tumor regression in 7 of 8 mice[8]
Hs 746T (gastric)	20 mg/kg, single i.v. dose (nanoformulation)	Maintained MET inhibition and tumor regression[8]	
JNJ-38877605	GTL-16 (gastric)	40 mg/kg/day, p.o. for 72 hours	Significant decrease in plasma biomarkers (IL-8, GROα, uPAR)[2]
GTL-16 (gastric)	Not specified	Dose-dependent tumor growth inhibition[3]	

Signaling Pathway and Experimental Workflow MET Signaling Pathway

The diagram below illustrates the simplified MET signaling pathway and the points of inhibition by **SAR125844** and JNJ-38877605. Upon HGF binding, the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cancer cell activities. Both inhibitors block the initial autophosphorylation step.





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